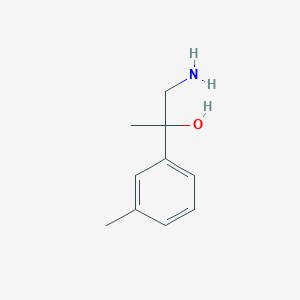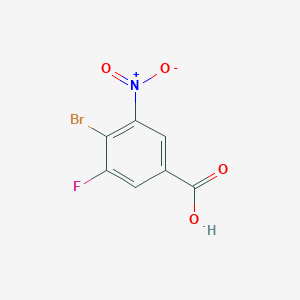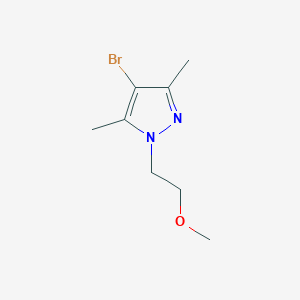
4-Bromo-2-(3-ciclopropil-1,2,4-oxadiazol-5-il)anilina
Descripción general
Descripción
4-Bromo-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline is a useful research compound. Its molecular formula is C11H10BrN3O and its molecular weight is 280.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Química Medicinal: Agentes Antiinfecciosos
El anillo oxadiazol, un componente del compuesto, ha sido ampliamente estudiado por su potencial como agente antiinfeccioso. Las investigaciones sugieren que los derivados de 1,2,4-oxadiazoles exhiben una variedad de actividades contra infecciones bacterianas, virales y parasitarias . La presencia del grupo bromo-anilina podría modificarse aún más para mejorar estas propiedades, lo que podría conducir al desarrollo de nuevos medicamentos.
Mecanismo De Acción
Target of Action
Compounds with a 1,2,4-oxadiazole ring structure have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Mode of Action
It is known that 1,2,4-oxadiazole derivatives can interact with their targets through hydrogen bonding, given the presence of a nitrogen atom in the oxadiazole ring .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been found to be involved in various therapeutic areas, including cancer therapy, treatment of age-related diseases, antimicrobials, and more .
Result of Action
Compounds with a 1,2,4-oxadiazole ring structure have shown potential in various therapeutic areas .
Análisis Bioquímico
Biochemical Properties
4-Bromo-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase. These interactions can lead to the modulation of enzyme activity, affecting the overall oxidative balance within cells . Additionally, 4-Bromo-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline can bind to specific protein receptors, influencing signal transduction pathways and cellular responses .
Cellular Effects
The effects of 4-Bromo-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those related to apoptosis and cell proliferation . By modulating the activity of key signaling molecules, 4-Bromo-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline can induce changes in gene expression, leading to altered cellular metabolism and function . For example, it has been shown to upregulate the expression of genes involved in antioxidant defense mechanisms, thereby enhancing cellular resilience to oxidative stress .
Molecular Mechanism
At the molecular level, 4-Bromo-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline exerts its effects through several mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as transcription factors and enzymes . This binding can result in the inhibition or activation of these molecules, leading to changes in gene expression and enzyme activity . Additionally, 4-Bromo-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline has been found to interfere with the function of certain ion channels, affecting cellular ion homeostasis and signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline can change over time. This compound is relatively stable under standard storage conditions, but it may degrade when exposed to extreme temperatures or light . Long-term studies have shown that prolonged exposure to 4-Bromo-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline can lead to cumulative effects on cellular function, including alterations in metabolic activity and gene expression . These temporal effects highlight the importance of carefully controlling experimental conditions when using this compound in research .
Dosage Effects in Animal Models
The effects of 4-Bromo-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as enhancing antioxidant defenses and reducing inflammation . At higher doses, it can induce toxic effects, including oxidative damage and apoptosis . These threshold effects underscore the importance of determining the optimal dosage for achieving desired outcomes while minimizing adverse effects .
Metabolic Pathways
4-Bromo-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of xenobiotics . This interaction can lead to the formation of reactive metabolites, which may contribute to the compound’s biological effects . Additionally, 4-Bromo-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline can influence metabolic flux by modulating the activity of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, 4-Bromo-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target cells and tissues . The distribution of 4-Bromo-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline can influence its biological activity and effectiveness in different experimental settings .
Subcellular Localization
The subcellular localization of 4-Bromo-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline is critical for its activity and function. This compound has been found to localize in specific cellular compartments, such as the mitochondria and nucleus . Targeting signals and post-translational modifications play a role in directing 4-Bromo-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline to these compartments, where it can exert its effects on cellular processes .
Propiedades
IUPAC Name |
4-bromo-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O/c12-7-3-4-9(13)8(5-7)11-14-10(15-16-11)6-1-2-6/h3-6H,1-2,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXCGJBGDOZRPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=C(C=CC(=C3)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



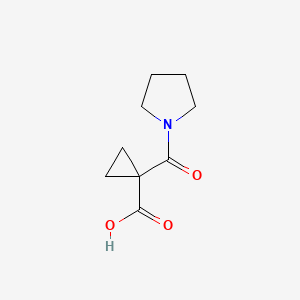
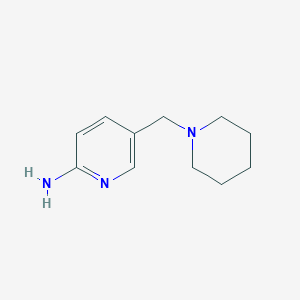
![[2-(2-Methoxyethoxy)-4-methylphenyl]methanamine](/img/structure/B1527298.png)

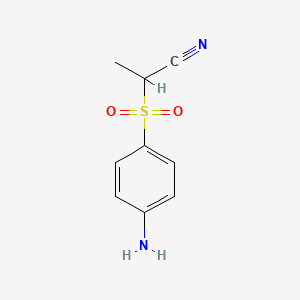


amine](/img/structure/B1527304.png)
